1-(4-Nitrobenzyl)piperazine
Overview
Description
1-(4-Nitrobenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Studies
Molecular Structure Analysis : The compound 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, closely related to 1-(4-Nitrobenzyl)piperazine, displays a slightly distorted chair conformation of the piperazine ring, with the nitro group twisted relative to the benzene ring. This structural feature has implications for its chemical properties and interactions (Kavitha et al., 2013).
Conformational Dynamics : Novel functionalized piperazine derivatives, including ones with 4-nitrobenzoyl groups, demonstrate unique conformational shapes due to the limited change in piperazine chair conformation. These studies aid in understanding the dynamic behavior of such compounds (Mamat et al., 2016).
Synthesis and Chemical Processing
Macrocyclic Tetraamines Synthesis : The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines represents a significant advance in creating bifunctional poly(amino carboxylate) chelating agents. This process involves cyclization and several other chemical reactions, demonstrating the compound's versatility in chemical synthesis (McMurry et al., 1992).
Pharmaceutical Intermediate : 1-(2,3-dichlorophenyl)piperazine, a variant of this compound, is synthesized for use as a pharmaceutical intermediate, highlighting the role of such compounds in drug development (Quan, 2006).
Biological Activities and Applications
Antimicrobial Evaluation : Hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, closely related to this compound, have shown in vitro antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Yung et al., 1971).
Neuroprotective Activities : Edaravone derivatives containing a benzylpiperazine moiety, including 1-(4-nitrobenzyl)piperazin-1-yl variants, exhibit significant neuroprotective activities, which could lead to new treatments for cerebral ischemic stroke (Gao et al., 2022).
Antibacterial and Antifungal Agents : Piperazine derivatives, including those related to this compound, have demonstrated significant antimicrobial and antifungal properties, highlighting their potential in combating resistant pathogenic bacterial strains (Suryavanshi & Rathore, 2017).
Safety and Hazards
Safety measures for handling 1-(4-Nitrobenzyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHHZWTYFFZYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58198-49-5 | |
Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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